Ineleganene

Description

Classification and Structural Archetype within Terpenoid Family

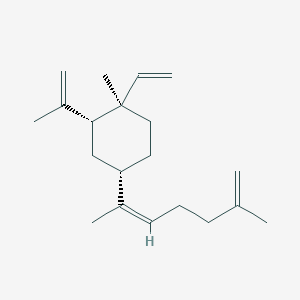

Ineleganene is classified as a diterpenoid, a class of organic compounds composed of four isoprene (B109036) units, giving them the molecular formula C20H32. wikipedia.org Diterpenoids are a subset of the larger terpenoid family and are known for their structural diversity and wide range of biological functions. wikipedia.org

Specifically, this compound belongs to the lobane class of diterpenoids. nih.govnaturalproducts.net The structural archetype of lobane diterpenoids is characterized by a distinctive β-elemene carbon framework that is prenylated. researchgate.net A key feature of this framework is a 3-isopropenyl-4-methyl-4-vinylcyclohexane-1-yl moiety. acs.orgacs.org This specific arrangement of rings and functional groups defines the lobane skeleton and distinguishes it from other diterpenoid classes. The IUPAC name for this compound is (1R,2R,4S)-4-[(1Z)-1,5-dimethylhexa-1,5-dienyl]-2-isopropenyl-1-methyl-1-vinyl-cyclohexane. naturalproducts.net

Significance of Marine Natural Products in Chemical Research

Marine organisms, particularly invertebrates like soft corals, are a prolific source of novel secondary metabolites. semanticscholar.org These compounds often possess unique and complex chemical structures that are not found in terrestrial organisms. semanticscholar.org The harsh and competitive marine environment has driven the evolution of organisms that produce a wide array of bioactive substances for defense, communication, and reproduction. squ.edu.om

Soft corals of the genus Sinularia are particularly well-known for producing a rich diversity of bioactive compounds, including terpenoids and steroids. mdpi.comekb.egmdpi.comresearchgate.net These natural products have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties. squ.edu.ommdpi.commdpi.com The discovery of these molecules provides valuable lead compounds for drug discovery and development, as well as tools for probing biological processes. mdpi.com The unique structures of marine natural products also present formidable challenges and opportunities in chemical synthesis, driving innovation in synthetic methodologies. nih.govorganic-chemistry.org

Historical Context of this compound Discovery and Initial Characterization

This compound was first isolated in 2000 by Chai and colleagues from the Formosan soft coral Sinularia inelegans. nih.govacs.orgtandfonline.com The discovery was the result of bioassay-guided fractionation of a hexane (B92381) extract of the soft coral, which had shown significant cytotoxicity against human lung adenocarcinoma (A549) and mouse lymphocytic leukemia (P-388) cell lines. acs.orgmdpi.com

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.govacs.org These analyses established its molecular formula as C20H32 and confirmed its classification as a new member of the lobane diterpenoid class. acs.org The initial characterization also revealed its potent cytotoxic activity, with GI50 values of 3.63 µg/mL against A549 cells and 0.20 µg/mL against P-388 cells. mdpi.comnih.govresearchgate.net

Contemporary Research Challenges and Opportunities Posed by this compound's Complexity

The complex, three-dimensional architecture of this compound and related natural products presents significant challenges for total synthesis. nih.gov The presence of multiple stereocenters and specific geometric isomers in its structure requires highly selective and efficient synthetic strategies. nih.govrsc.org The total synthesis of such complex molecules is a benchmark for the capabilities of modern organic synthesis and often necessitates the development of new synthetic methods. organic-chemistry.orgescholarship.org

The pursuit of the synthesis of the core structure of related, more complex norditerpenoids like ineleganolide, which is also found in Sinularia inelegans, highlights the difficulties in constructing these intricate molecular frameworks. tandfonline.com Research in this area is driven by the desire to not only confirm the structure of the natural product but also to produce sufficient quantities for further biological evaluation and to generate analogues with potentially improved therapeutic properties. The challenges posed by the synthesis of this compound and its relatives thus provide a fertile ground for innovation in synthetic organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H32 |

|---|---|

Molecular Weight |

272.5 g/mol |

IUPAC Name |

(1R,2R,4S)-1-ethenyl-1-methyl-4-[(2Z)-6-methylhepta-2,6-dien-2-yl]-2-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C20H32/c1-8-20(7)13-12-18(14-19(20)16(4)5)17(6)11-9-10-15(2)3/h8,11,18-19H,1-2,4,9-10,12-14H2,3,5-7H3/b17-11-/t18-,19+,20-/m0/s1 |

InChI Key |

DAGCNSBIYQRVRH-XEHYYXMLSA-N |

Isomeric SMILES |

CC(=C)CC/C=C(/C)\[C@H]1CC[C@]([C@H](C1)C(=C)C)(C)C=C |

Canonical SMILES |

CC(=C)CCC=C(C)C1CCC(C(C1)C(=C)C)(C)C=C |

Synonyms |

ineleganene |

Origin of Product |

United States |

Isolation, Biosynthetic Origin, and Natural Occurrence Research

The story of ineleganene is intrinsically linked to the marine environment, specifically to soft corals of the genus Sinularia. Research into this compound has focused on identifying its natural source, understanding how it is formed, and developing methods for its extraction and purification.

Elucidation of Source Organisms and Biogeographical Distribution

The primary and thus far only confirmed natural source of this compound is the soft coral Sinularia inelegans. This marine invertebrate, belonging to the Alcyoniidae family, is the organism from which this compound was first isolated and identified. The initial discovery was made from specimens collected in the waters of Taiwan, highlighting the rich biodiversity of this marine ecosystem as a source of novel natural products.

While the broader biogeographical distribution of Sinularia inelegans is documented, the specific distribution of this compound-producing populations has not been extensively studied. Further research is needed to determine if Sinularia inelegans from other geographical locations also produce this compound, and if its production is influenced by environmental factors.

Other Potential Marine Invertebrate Sources

To date, there are no definitive reports of this compound being isolated from any marine invertebrate other than Sinularia inelegans. However, the genus Sinularia is a well-known producer of a diverse array of terpenoid compounds, including other lobane diterpenes. This chemical diversity within the genus suggests that other Sinularia species could potentially synthesize this compound or structurally related compounds. The exploration of other soft corals and marine organisms for the presence of this compound remains an area for future investigation.

Extraction and Purification Methodologies for Natural Isolation

The isolation of this compound from its natural source involves a multi-step process that begins with the collection of the source organism, followed by extraction and a series of purification techniques to isolate the pure compound.

Solvent Extraction Techniques

The initial step in isolating this compound from Sinularia inelegans involves the use of solvent extraction. While the seminal paper on this compound's isolation does not specify the initial solvent used, a common practice for extracting moderately polar compounds like diterpenes from marine invertebrates is the use of organic solvents. Typically, the collected soft coral is minced and then repeatedly extracted with a solvent such as ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol. This process transfers the organic compounds from the tissue of the soft coral into the solvent. The resulting crude extract contains a complex mixture of different chemical compounds.

Chromatographic Fractionation Strategies

Following solvent extraction, the crude extract undergoes a series of chromatographic techniques to separate this compound from the other co-extracted compounds. The process of fractionation is guided by bioassays or spectroscopic analysis to track the compound of interest.

The initial fractionation of the crude extract often involves partitioning between different immiscible solvents to separate compounds based on their polarity. Further purification is achieved through various forms of chromatography. While the specific details for this compound are not exhaustively reported, the isolation of similar diterpenes from Sinularia species commonly employs the following chromatographic methods:

Column Chromatography: This is a fundamental technique used for the initial separation of the crude extract into simpler fractions. A variety of stationary phases can be used, with silica (B1680970) gel being the most common for the separation of terpenoids.

High-Performance Liquid Chromatography (HPLC): For the final purification of this compound, HPLC is an indispensable tool. It offers high resolution and is used to isolate the pure compound from minor impurities. Both normal-phase and reverse-phase HPLC can be utilized depending on the polarity of the compound and the preceding purification steps.

The successful isolation of this compound is confirmed through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about its chemical structure.

Putative Biosynthetic Pathways and Precursor Incorporation Studies

The biosynthetic pathway of this compound has not yet been experimentally determined. However, as a diterpene, its biosynthesis is presumed to follow the general pathway for this class of compounds.

Diterpenes are synthesized from the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The biosynthesis of GGPP begins with the assembly of isoprene (B109036) units, which are derived from the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. In marine invertebrates, the origin of these precursors can be complex, potentially involving symbiotic microorganisms.

The cyclization of the linear GGPP precursor is a key step in the formation of the diverse range of diterpene skeletons, including the lobane framework of this compound. This cyclization is catalyzed by a class of enzymes known as terpene cyclases. The specific terpene cyclase responsible for the formation of the this compound carbon skeleton has not been identified.

Enzymatic and Mechanistic Aspects of Cyclization Events

The enzymatic machinery responsible for the biosynthesis of this compound and other lobane diterpenoids is a subject of ongoing research. While the specific diterpene synthases from Lobophytum species that catalyze the formation of the lobane skeleton have not yet been fully isolated and characterized, the general principles of terpenoid biosynthesis provide a framework for understanding these processes.

The initial cyclization of GGPP to the prenylgermacrane intermediate is expected to be catalyzed by a terpene cyclase, a class of enzymes known for their ability to control complex carbocation-driven reaction cascades. These enzymes provide a chiral pocket that binds the flexible GGPP substrate in a specific conformation, facilitating the initial ring closure and subsequent rearrangements with high stereoselectivity.

The enzymatic catalysis of the proposed Cope rearrangement is a particularly intriguing aspect of this compound biosynthesis. While the Cope rearrangement is a well-established reaction in organic chemistry, its enzymatic mediation is less common. An enzyme catalyzing this step would likely function by binding the prenylgermacrane intermediate in a conformation that lowers the activation energy for the rearrangement, thereby ensuring the efficient and stereospecific formation of the β-elemene skeleton. This enzymatic control is crucial for producing a single, well-defined stereoisomer of the final product.

The final cyclization events that complete the this compound framework would also be under strict enzymatic control. These cyclizations would likely involve the formation of new carbon-carbon bonds through the reaction of remaining double bonds or other reactive functional groups within the β-elemene intermediate. The enzymes catalyzing these steps would ensure the correct regioselectivity and stereoselectivity of the ring closures, ultimately leading to the unique and complex three-dimensional structure of this compound.

Table of Proposed Biosynthetic Intermediates:

| Precursor/Intermediate | Key Transformation | Resulting Structure |

| Geranylgeranyl Diphosphate (GGPP) | Initial Cyclization | Prenylgermacrane Intermediate |

| Prenylgermacrane Intermediate | Cope Rearrangement | β-Elemene Framework |

| β-Elemene Framework | Further Cyclizations/Modifications | This compound |

Chemical Structural Elucidation and Stereochemical Assignment Research

Advanced Spectroscopic Characterization Techniques

The determination of Ineleganene's molecular framework relied on the synergistic interpretation of data from one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy. acs.org

One-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectroscopy provided the fundamental inventory of protons and carbons within the this compound molecule. The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants of all hydrogen atoms, while the ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the various types of carbon atoms (CH₃, CH₂, CH, and quaternary C). acs.orgmdpi.com

The spectra, recorded in CDCl₃, showed characteristic signals for four olefinic groups, including a vinyl group and an isopropenyl group. acs.org A key singlet in the ¹H NMR spectrum at δH 1.01 was assigned to a tertiary methyl group (H₃-7), a feature reminiscent of the lobane diterpenoid class. acs.org The complete ¹H and ¹³C NMR data are summarized below. acs.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (mult.) | δH (mult., J in Hz) |

|---|---|---|

| 1 | 42.1 (t) | 1.35 (m); 1.85 (m) |

| 2 | 49.3 (d) | 2.51 (m) |

| 3 | 149.3 (s) | |

| 4 | 52.8 (d) | 2.21 (m) |

| 5 | 27.6 (t) | 1.39 (m); 1.59 (m) |

| 6 | 37.1 (t) | 1.45 (m); 1.55 (m) |

| 7 | 39.5 (s) | |

| 8 | 150.4 (d) | 5.82 (dd, 17.7, 10.2) |

| 9 | 109.8 (t) | 4.88 (d, 10.2); 4.91 (d, 17.7) |

| 10 | 16.6 (q) | 1.01 (s) |

| 11 | 126.2 (d) | 5.25 (t, 7.2) |

| 12 | 134.7 (s) | |

| 13 | 39.9 (t) | 2.07 (m) |

| 14 | 26.6 (t) | 2.07 (m) |

| 15 | 124.7 (d) | 5.09 (t, 7.2) |

| 16 | 131.2 (s) | |

| 17 | 17.7 (q) | 1.68 (s) |

| 18 | 25.7 (q) | 1.60 (s) |

| 19 | 22.3 (q) | 1.70 (s) |

| 20 | 110.1 (t) | 4.68 (s); 4.69 (s) |

Source: Chai et al., 2000. acs.org Spectra recorded at 400 MHz for ¹H and 100.6 MHz for ¹³C. Multiplicity was determined by DEPT.

Two-Dimensional NMR Spectroscopy (COSY, HMQC/HSQC, HMBC, NOESY/ROESY)

Two-dimensional NMR experiments were indispensable for establishing the connectivity of the atoms identified in the 1D spectra.

COSY (Correlation Spectroscopy): This experiment revealed the proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems throughout the molecule's carbon skeleton. acs.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlated each proton signal with its directly attached carbon atom, confirming the C-H one-bond connections outlined in Table 1. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This was crucial for assembling the complete structure by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. acs.org These correlations connected the individual spin systems and quaternary carbons. For instance, HMBC data confirmed the linkage of the vinyl and isopropenyl groups to a cyclohexane-like core, a hallmark of lobane diterpenoids. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provided through-space correlations between protons that are in close proximity, which was vital for determining the relative stereochemistry. NOESY correlations helped to establish the connection and orientation of the 1,5-dimethyl-1(E),5-hexadiene-1-yl side chain, confirming its attachment at the equatorial position of C-4. acs.org

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass and elemental composition of this compound. acs.org

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and High-Resolution Electron Ionization Mass Spectrometry (HREIMS) established the molecular formula as C₂₀H₃₂. acs.org The experimentally determined mass from HREIMS was m/z 272.2496, which closely matched the calculated value of 272.2498 for C₂₀H₃₂. acs.org

This molecular formula indicates five degrees of unsaturation, which corresponds to the five carbon-carbon double bonds (four olefin groups and one ring) identified by NMR spectroscopy. acs.org The Electron Ionization Mass Spectrum (EIMS) also provided fragmentation data, showing a molecular ion peak [M]⁺ at m/z 272 and other significant fragments at m/z 230, 147, 133, and 121, with the base peak at m/z 41. acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy was used to identify the key functional groups present in this compound based on their characteristic vibrational frequencies. acs.org The IR spectrum showed the following absorption bands (νmax):

3090 cm⁻¹: This absorption is characteristic of C-H stretching vibrations of sp²-hybridized carbons in alkenes (=C-H). acs.org

2925 cm⁻¹: This band corresponds to the C-H stretching vibrations of sp³-hybridized carbons (alkane C-H). acs.org

1637 cm⁻¹: This absorption is indicative of carbon-carbon double bond (C=C) stretching vibrations. acs.org

These absorptions are fully consistent with the proposed structure of this compound, which is rich in both olefinic and saturated hydrocarbon moieties. acs.orgtandfonline.com

Determination of Absolute and Relative Stereochemistry

While the planar structure was defined by the techniques above, the three-dimensional arrangement of atoms was investigated using chiroptical methods and NOESY.

Chiroptical Methods (Optical Rotation)

The chirality of this compound was confirmed by measuring its optical rotation. acs.org Optical rotation is the property of a chiral substance to rotate the plane of polarized light. rsc.org

This compound was found to be optically active, exhibiting a specific rotation of: [α]²⁵D +9.6° (c 0.1, CHCl₃) acs.org

The positive sign (+) indicates that this compound is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. acs.org While this value confirms the molecule is chiral and not a racemic mixture, it does not on its own define the absolute configuration (e.g., R/S) at each stereocenter. The relative stereochemistry was further elucidated using NOESY experiments. acs.org

Advanced NMR Techniques for Stereochemical Assignment

The definitive structure and relative stereochemistry of this compound were established through a comprehensive application of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orglibretexts.org The molecular formula was first determined as C₂₀H₃₂, indicating five degrees of unsaturation, based on High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and the DEPT (Distortionless Enhancement by Polarization Transfer) NMR spectrum. acs.org

The elucidation of the complex carbon framework relied heavily on a suite of 2D NMR experiments, including COSY, HMQC, and HMBC.

COSY (Correlation Spectroscopy): This experiment was crucial for identifying proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connected spin systems within the molecule. This helped to piece together the fragments of the cyclohexane (B81311) ring and the acyclic side chain.

HMQC (Heteronuclear Multiple Quantum Coherence): Now more commonly replaced by its inverse-detected version, HSQC (Heteronuclear Single Quantum Coherence), this experiment correlated each proton signal with its directly attached carbon atom, mapping out the one-bond C-H connections. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique was vital for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH), providing critical information about the connectivity between quaternary carbons and adjacent structural fragments. acs.org For instance, the HMBC spectrum confirmed the presence of a 3-isopropenyl-4-methyl-4-vinylcyclohexane-1-yl moiety, a characteristic feature of lobane-type diterpenoids. acs.org

The stereochemical assignment was accomplished primarily through Nuclear Overhauser Effect Spectroscopy (NOESY). acs.org The NOESY experiment detects through-space interactions between protons that are in close proximity (typically <5 Å), regardless of whether they are connected through bonds. libretexts.orgyoutube.comacdlabs.com This is particularly powerful for determining the relative orientation of substituents on a ring system. libretexts.org In the case of this compound, key NOESY correlations were used to establish the relative configuration of the substituents on the cyclohexane ring and to define the geometry of the side chain. acs.org Specifically, NOESY data confirmed that the 1,5-dimethyl-1(E),5-hexadiene-1-yl side chain was attached at the equatorial position of C-4 of the cyclohexane ring. acs.org

The detailed ¹H and ¹³C NMR data that enabled this structural assignment are presented below.

| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |

|---|---|---|

| 1 | 40.2, t | 1.62, m; 1.30, m |

| 2 | 25.2, t | 1.85, m |

| 3 | 50.6, d | 2.05, m |

| 4 | 49.6, d | 2.12, d (9.2) |

| 5 | 33.5, t | 1.75, m; 1.45, m |

| 6 | 42.5, d | 1.95, m |

| 7 | 16.6, q | 1.01, s |

| 8 | 148.9, s | |

| 9 | 109.8, t | 4.75, s; 4.69, s |

| 10 | 22.5, q | 1.70, s |

| 11 | 113.1, t | 5.85, dd (17.2, 10.8) |

| 12 | 145.5, d | 4.95, d (17.2); 4.92, d (10.8) |

| 13 | 125.1, d | 5.15, t (7.2) |

| 14 | 39.8, t | 2.02, t (7.2) |

| 15 | 26.8, t | 1.98, m |

| 16 | 40.1, d | 2.35, m |

| 17 | 135.5, s | |

| 18 | 17.0, q | 1.65, s |

| 19 | 25.8, q | 1.60, s |

| 20 | 16.2, q | 1.58, s |

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃. Data sourced from Chai et al., 2000. acs.org

Chemical Derivatization and Degradation Studies for Structural Confirmation

The structural elucidation of this compound appears to rely exclusively on non-destructive spectroscopic methods, most notably multi-dimensional NMR and mass spectrometry. acs.org There is no mention in the primary literature of classical chemical methods, such as derivatization or controlled degradation, being employed for its structural confirmation.

Chemical derivatization involves converting a molecule into a new compound (a derivative) to facilitate analysis, confirm the presence of functional groups, or help establish stereochemistry. jfda-online.comnih.gov For example, alcohols might be esterified or amines acylated to improve their volatility for gas chromatography or to introduce a chromophore for UV detection. jfda-online.com Similarly, forced degradation studies, where a compound is subjected to stress conditions like acid, base, oxidation, or heat, are often used to understand degradation pathways and to generate degradation products that help validate the specificity of analytical methods. pharmtech.comyoutube.com

The absence of these classical techniques in the study of this compound highlights the power and sufficiency of modern spectroscopic analysis. The comprehensive data obtained from experiments like HMBC and NOESY provided unambiguous evidence for both the planar structure and the relative stereochemistry of the molecule, rendering chemical confirmation methods unnecessary. acs.org This approach avoids the need for additional reaction steps and potential complications, offering a more direct and efficient path to structural determination.

Comparative Structural Analysis with Related Lobane Diterpenes and Terpenoids

This compound is classified as a lobane-type diterpene, a group of marine natural products characterized by a bicyclic carbon skeleton derived from a β-elemene precursor. acs.orgmdpi.commdpi.com The core structure of lobanes typically features a six-membered ring, corresponding to the 3-isopropenyl-4-methyl-4-vinylcyclohexane-1-yl moiety identified in this compound. acs.org This places this compound within a large family of compounds isolated primarily from soft corals of the genera Sinularia and Lobophytum. mdpi.comnih.govnih.gov

While sharing the common β-elemene ring system, lobane diterpenes exhibit significant diversity in the structure of their C-10 side chains. This compound possesses a unique acyclic 1,5-dimethyl-1(E),5-hexadiene-1-yl side chain attached to the cyclohexane core. acs.org This distinguishes it from other lobanes which may feature different lengths, degrees of unsaturation, and functional groups (such as hydroxyls, carbonyls, or ethers) on their side chains. For example, lobovarols A-D, isolated from Lobophytum varium, also possess the β-elemene ring but have oxygenated side chains, including pyran rings and acetoxy groups. mdpi.com Lobocatalens from Lobophytum catalai show further variations, including one with an unusual ether linkage between the side chain and the main ring system. mdpi.com

From a broader chemical perspective, this compound belongs to the class of terpenoids that possess a 1,2-dialkenylcyclohexane skeleton. mdpi.com This structural motif is found in various other natural products, including other elemenes such as β-elemene, γ-elemene, and δ-elemene, which are themselves widely distributed sesquiterpenes. mdpi.com The structural analysis of this compound, therefore, not only contributes to the chemical knowledge of the Sinularia genus but also provides a unique variation on the common structural themes found within the extensive families of lobane and elemene-type terpenoids.

Synthetic Methodologies and Chemical Transformations Research

Total Synthesis Approaches to Ineleganene and Related Natural Products (e.g., Ineleganolide Core)

The total synthesis of this compound and the closely related (+)-ineleganolide has been a significant achievement in organic synthesis, showcasing the power of modern synthetic methods to construct complex molecular architectures. chemrxiv.orgacs.org These endeavors have not only provided access to these rare natural products but have also spurred the development of innovative synthetic strategies. acs.org

Convergent Synthetic Strategies

Convergent synthesis, a strategy where complex fragments of a target molecule are synthesized independently and then coupled at a late stage, is highly favored for complex targets like this compound. nih.gov This approach offers greater efficiency and flexibility compared to linear sequences. nih.gov

A notable convergent total synthesis of (+)-ineleganolide, a related natural product, was reported by Stoltz and colleagues. chemistryviews.orgnih.gov Their strategy relied on the preparation and coupling of two highly functionalized and enantioenriched fragments. nih.gov This approach significantly streamlined the synthesis by breaking down the complex target into more manageable subunits. chemistryviews.org The ability to synthesize these fragments in parallel and then join them together is a hallmark of a highly efficient and convergent route. nih.gov

| Fragment | Starting Material | Key Features |

| Fragment 1 | (-)-Linalool | Contains two five-membered rings. chemistryviews.org |

| Fragment 2 | (+)-Norcarvone | Contains a six-membered ring and an isopropenyl group. chemistryviews.org |

This convergent approach not only facilitated the construction of the complex carbon skeleton but also allowed for the stereocontrolled synthesis of the target molecule. nih.gov

Fragment-Based Coupling Methodologies

The success of a convergent synthesis hinges on the efficiency and selectivity of the fragment coupling reactions. In the synthesis of (+)-ineleganolide, an esterification reaction was employed to unite the two key fragments. chemistryviews.org Specifically, the coupling was achieved using triphenylphosphine (B44618) oxide and oxalyl chloride as activating reagents, a method particularly useful for sensitive substrates. chemrxiv.org

Following the coupling, a remarkable one-step Michael addition and aldol (B89426) cascade reaction was utilized to forge the pentacyclic framework of the molecule as a single diastereomer. chemrxiv.orgnih.gov This powerful cascade reaction formed two new bonds and set four stereocenters with high stereochemical control, a crucial step in overcoming previous challenges in the synthesis. chemrxiv.orgnih.gov The mechanism is believed to involve an initial Michael addition to form a C12–C11 bond, followed by the formation of a conjugated enolate which then undergoes an aldol addition with a neighboring ketone. chemrxiv.org

Key Chemical Transformations and Reaction Mechanisms

The synthesis of this compound and its analogues is replete with elegant and crucial chemical transformations. These reactions are not only vital for the construction of the carbon skeleton but also for the installation of the correct stereochemistry and functional groups.

Rearrangement Reactions (e.g., Cope, Ireland-Claisen, Semipinacol)

Rearrangement reactions are powerful tools in organic synthesis for effecting complex structural changes, often in a single step. rroij.com In the context of this compound synthesis, several types of rearrangements have been pivotal.

Cope Rearrangement : In earlier work towards the ineleganolide core, a tandem cyclopropanation-Cope rearrangement cascade was employed. rsc.orgresearchgate.net This strategy enabled the construction of the acs.orgacs.orgchemrxiv.orgchemrxiv.org-tetracyclic scaffold under mild conditions. rsc.org The Cope rearrangement, a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of 1,5-dienes, is a classic method for forming carbon-carbon bonds and reorganizing molecular frameworks. slideshare.net

Ireland-Claisen Rearrangement : While not explicitly detailed in the final successful syntheses of this compound itself, the Ireland-Claisen rearrangement is a powerful method for constructing 1,2-dialkenylcyclohexane frameworks, a structural motif related to the broader class of terpenoids to which this compound belongs. nih.gov This rearrangement involves the chemrxiv.orgchemrxiv.org-sigmatropic rearrangement of an allyl silyl (B83357) ketene (B1206846) acetal. nih.gov

Semipinacol Rearrangement : A key and final step in the Stoltz synthesis of (+)-ineleganolide was a samarium diiodide-induced semipinacol rearrangement. chemistryviews.orgnih.gov This transformation was instrumental in forming the highly rigid and central seven-membered ring of the molecule. nih.gov The semipinacol rearrangement involves the 1,2-migration of a carbon or hydrogen atom in a β-amino alcohol or related compound, often leading to a ring expansion or contraction. In this case, it facilitated the construction of the challenging seven-membered ring from a precursor containing a five-membered ring. chemistryviews.org

Cyclization Reactions for Polycyclic Framework Construction

The construction of the intricate polycyclic framework of this compound is a central challenge. Various cyclization strategies have been employed to assemble the fused ring system.

As mentioned previously, a highly effective Michael addition and aldol cascade reaction was used to construct a pentacyclic framework in a single, high-yielding step. nih.gov This reaction sequence is a prime example of a tandem cyclization that efficiently builds molecular complexity. nih.gov The intramolecular Michael addition first forms a five-membered lactone ring, and a subsequent intramolecular aldol reaction forges a six-membered ring. youtube.com

In an alternative approach to the ineleganolide core, an intramolecular cyclopropanation of an α-diazoester was envisioned to construct a divinylcyclopropane intermediate, primed for a subsequent Cope rearrangement to form the tetracyclic core. nih.gov

The first total synthesis of (+)-ineleganolide, accomplished by Wood and coworkers, utilized a transannular Michael reaction from a macrocyclic precursor to form the final carbon-carbon bond. acs.org This biomimetic approach mimics a proposed biosynthetic pathway. acs.org

Oxidation and Reduction Manoeuvres

The manipulation of oxidation states at various positions of the molecular framework is critical for achieving the final target. libretexts.org Both oxidation and reduction reactions play key roles throughout the synthetic sequences. ncert.nic.in

Functional Group Interconversions

The synthesis of complex natural products like this compound and its derivatives heavily relies on a series of strategic functional group interconversions (FGIs). These transformations are essential for modulating reactivity, installing key structural motifs, and advancing synthetic intermediates toward the final target. In the context of the total synthesis of (+)-ineleganolide, a related and more highly oxidized norditerpene, several key FGIs were instrumental. chemistryviews.orgnih.gov

The synthesis commences with the transformation of commercially available starting materials through multiple FGIs. For instance, the fragment derived from (R)-linalool is converted to an aldehyde-functionalized cyclopentene (B43876) derivative. chemistryviews.org This aldehyde then undergoes further conversion into an epoxide, which is subsequently transformed into an iodohydrin. chemistryviews.org These steps exemplify the controlled manipulation of oxidation states and the introduction of reactive handles for subsequent cyclization reactions. The cleavage of ethers and the oxidation of alcohols to aldehydes or ketones are other fundamental interconversions employed in these synthetic routes. researchgate.netsolubilityofthings.com

A critical FGI in the later stages of the synthesis is the coupling of the two main fragments via esterification, a reaction that unites the complex building blocks. chemistryviews.org The endgame of the synthesis features an O₂-facilitated C–H oxidation and a samarium diiodide-induced semipinacol rearrangement to construct the central seven-membered ring. nih.govresearchgate.netnih.gov This rearrangement, in particular, represents a sophisticated FGI that dramatically alters the molecular framework to achieve the highly rigid and complex core structure of the natural product.

Below is a table summarizing key functional group interconversions employed in the synthesis of a related compound, (+)-ineleganolide.

| Starting Functional Group | Reagent(s)/Reaction Type | Resulting Functional Group | Purpose in Synthesis | Reference |

| Alcohol | Sulfonyl Chloride | Sulfonate Ester | Creates a good leaving group for substitution or elimination. | vanderbilt.edu |

| Aldehyde | Epoxidation/Ring Opening | Iodohydrin | Sets up for intramolecular substitution to form a second five-membered ring. | chemistryviews.org |

| Alcohol | Oxidation | Aldehyde/Ketone | Prepares for C-C bond formation or other transformations. | youtube.com |

| Carboxylic Acid & Alcohol | Triphenylphosphine oxide, Oxalyl chloride | Ester | Couples two advanced fragments in a convergent synthesis. | nih.gov |

| C-H Bond | O₂-facilitated Oxidation | C-OH Bond | Introduces necessary oxidation at a late stage. | nih.govresearchgate.net |

| Diol system precursor | Samarium diiodide (SmI₂) | Ketone (via Semipinacol Rearrangement) | Induces a key rearrangement to form the central seven-membered ring. | nih.govresearchgate.net |

Stereoselective and Diastereoselective Synthesis

Controlling stereochemistry is a paramount challenge in the synthesis of intricate molecules like this compound, which possesses multiple stereocenters. mdpi.com Synthetic strategies must therefore employ methods that selectively produce the desired stereoisomer out of many possibilities.

Asymmetric Synthesis Methodologies

Asymmetric synthesis refers to methods that produce a specific enantiomer of a chiral product. wikipedia.orgspringernature.com A primary strategy to achieve this is through a "chiral pool" synthesis, which utilizes enantiomerically pure starting materials derived from nature. ethz.ch

In the convergent total synthesis of (+)-ineleganolide, researchers adopted this approach to establish the absolute stereochemistry of the target molecule from the outset. chemistryviews.orgnih.gov The synthesis begins with two readily available, enantioenriched fragments: one derived from (−)-linalool and the other from (+)-norcarvone. nih.govnih.govcaltech.edu By using these chiral building blocks, the stereochemical integrity is carried through the synthetic sequence, ultimately leading to the formation of the single, desired enantiomer of the final product. chemistryviews.org This stereospecific approach elegantly solves the challenge of controlling the molecule's absolute configuration.

Diastereoselective Control in Key Steps

Diastereoselective control involves guiding a reaction to favor the formation of one diastereomer over others when a new stereocenter is created in a molecule that already contains at least one stereocenter. youtube.com This is crucial for constructing the correct relative stereochemistry of the complex polycyclic framework of this compound-type molecules.

A standout example of exceptional diastereoselective control is demonstrated in the total synthesis of (+)-ineleganolide. nih.govnih.gov A key step involves a Michael addition and subsequent aldol cascade reaction. researchgate.net This powerful, one-step sequence unites two fragments and forges a pentacyclic framework. Remarkably, this cascade reaction proceeds with high diastereoselectivity, furnishing the complex pentacyclic product as a single diastereomer. nih.govcaltech.edu This outcome was a significant breakthrough, as it overcame prior difficulties in controlling the stereochemistry at this crucial juncture. researchgate.net Other strategies noted in the synthesis of related marine natural products include stereocontrolled intramolecular electrophilic cyclizations to build tetracyclic skeletons. researchgate.net

Development of Model Systems for Challenging Core Structures

The synthesis of exceptionally complex molecules is often preceded by the development of model systems. These are simplified versions of the target molecule that allow chemists to test and refine synthetic strategies for particularly challenging structural features without the added complexity of the full molecule.

Research groups have dedicated significant effort to developing synthetic routes to the core structure of ineleganolide. nih.gov One such study focused specifically on accessing the nih.govcaltech.educaltech.edutandfonline.com-tetracyclic core of the molecule. nih.gov This work was instrumental in exploring and validating key bond-forming reactions necessary to construct the intricate, fused-ring system. nih.gov

In these model studies, tandem reactions were developed and investigated, including a translactonization-Cope rearrangement and a cyclopropanation-Cope rearrangement. nih.gov These investigations provided a deeper understanding of the rearrangement sequences and led to the development of novel synthetic methods. By successfully constructing the core framework in a model system, the feasibility of the proposed synthetic pathway was established, paving the way for the eventual total synthesis of the natural product itself. nih.gov

Mechanistic Cellular Studies of Biological Interactions Non Clinical Focus

Investigation of Cellular Cytotoxicity in Academic Research Models

Ineleganene, a lobane diterpene isolated from the Formosan soft coral Sinularia inelegans, has been a subject of investigation in the search for bioactive substances from marine organisms. acs.orgacs.org Initial studies were prompted by the significant cytotoxic effects observed from the hexane (B92381) extracts of the coral against various cancer cell lines in vitro. acs.org

Assessment of Activity Against Cancer Cell Lines (in vitro models: A549, P-388)

Bioassay-guided fractionation of extracts from the soft coral Sinularia inelegans led to the isolation of this compound. acs.orgacs.org This compound's cytotoxic potential was evaluated against specific, well-established cancer cell lines used in academic research. The in vitro models used were the A549 human lung adenocarcinoma cell line and the P-388 murine lymphocytic leukemia cell line. acs.orgnih.gov

Research has demonstrated that this compound exhibits notable cytotoxic activity against both of these cell lines. acs.orgacs.org The activity was found to be particularly potent against the P-388 cell line. acs.orgnih.gov

Cellular Assays for Growth Inhibition

The cytotoxicity of this compound was quantified using cellular assays to determine its growth inhibition potential. plos.org The parameter used to express this activity is the GI50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. nih.govplos.org

In these assays, this compound demonstrated a GI50 value of 3.63 µg/mL against the A549 human lung adenocarcinoma cells. acs.orgnih.gov Its activity was more pronounced against the P-388 mouse lymphocytic leukemia cells, with a recorded GI50 value of 0.20 µg/mL. acs.orgnih.gov These findings established this compound as a cytotoxic agent in preclinical, non-clinical models. acs.org

Table 1: Growth Inhibition (GI50) of this compound Against Cancer Cell Lines

| Cell Line | Description | GI50 (µg/mL) |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | 3.63 acs.orgnih.gov |

| P-388 | Murine Lymphocytic Leukemia | 0.20 acs.orgnih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action

While the cytotoxic activity of this compound has been established, the specific molecular and cellular mechanisms underlying these effects are not yet detailed in the available scientific literature. The following sections outline the key areas of investigation required to understand its mechanism of action.

Studies on Cell Cycle Perturbation and Apoptosis Induction

The regulation of the cell cycle and the induction of apoptosis (programmed cell death) are critical processes that are often disrupted in cancer. nih.govgenome.gov Many cytotoxic agents exert their effects by interfering with cell cycle progression, causing arrest at specific checkpoints, or by triggering the apoptotic cascade. embopress.orgmdpi.com To date, specific research studies investigating the effects of this compound on cell cycle perturbation and the induction of apoptosis in cancer cells have not been published.

Target Identification and Binding Studies (e.g., enzyme inhibition, protein interaction)

Identifying the specific molecular targets of a bioactive compound is crucial for understanding its mechanism of action. researchgate.net This can involve studies to determine if the compound acts as an enzyme inhibitor, which can halt or slow down critical cellular processes, or if it interacts with other key proteins involved in cell growth and survival. openaccessjournals.commdpi.com There are currently no published studies that identify the specific molecular targets of this compound or detail its binding interactions with cellular proteins or enzymes.

Analysis of Cellular Signaling Pathways Affected by this compound

Intracellular signaling pathways are complex networks that control fundamental cellular activities such as proliferation, differentiation, and survival. nih.gov Many anti-cancer compounds function by modulating specific signaling pathways that are dysregulated in tumor cells. researchgate.net Analysis of how this compound affects key signaling pathways, such as the MAP kinase pathway or others involved in cell growth and apoptosis, would provide insight into its cytotoxic effects. khanacademy.org However, research detailing the specific cellular signaling pathways modulated by this compound has not yet been reported.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

Comparative Biological Activity with Structurally Related Marine Diterpenes

This compound, a lobane diterpene isolated from the Formosan soft coral Sinularia inelegans, has demonstrated notable cytotoxic properties. mdpi.comtandfonline.com Specifically, it exhibits significant growth inhibition against the P-388 (murine lymphocytic leukemia) cell line with a GI50 value of 0.20 μg/mL and against the A549 (human lung adenocarcinoma) cell line with a GI50 value of 3.63 μg/mL. mdpi.com The biological activity of this compound is best understood when compared with other structurally related diterpenes, particularly those also isolated from the chemically rich Sinularia genus. This genus is a well-known source of a wide variety of diterpenoids, including other lobanes, cembranoids, and norcembranoids, many of which also display cytotoxic effects. tandfonline.com

The comparison reveals that while this compound is a potent cytotoxic agent, its activity varies significantly when contrasted with other marine diterpenes. Even within the lobane class, cytotoxicity is not a universal feature, indicating that specific structural motifs are crucial for activity. For instance, two new lobane diterpenes isolated from a Bornean Sinularia sp., prenyl-α-elemenone and ent-prenyl-β-elemene, showed no cytotoxic activity against B16-F10 (murine melanoma) and HT-29 (human colon adenocarcinoma) cells. semanticscholar.org In another study, various lobanes tested against SF-268 (CNS cancer), MCF-7 (breast cancer), and H460 (large cell lung cancer) cell lines showed good activity, with GI50 values in the range of 6.8–18.5 µM. mdpi.com

When compared to other classes of diterpenes from Sinularia, the differences in potency and selectivity become more apparent. Cembranoid diterpenes, for example, are widely recognized for their cytotoxic and antitumor properties. tandfonline.com Sinugibberol, a cembranoid from S. gibberosa, showed potent cytotoxicity against the HT-29 cell line with an ED50 of 0.50 μg/mL, while being less active against the P-388 cell line (ED50 of 11.7 μg/mL). acs.orgresearchgate.net Another group of cembranoids from S. flexibilis—sinuflexolide and sinuflexibilin—were significantly cytotoxic against A549, HT-29, KB (nasopharyngeal carcinoma), and P-388 cells, with ED50 values ranging from 0.16 to 1.73 μg/mL. mdpi.com However, the related dihydrosinuflexolide (B1258997) was only significantly active against P-388 cells (ED50 = 3.86 μg/mL). mdpi.comebin.pub

Ineleganolide, a norditerpenoid also isolated from S. inelegans, exhibited cytotoxicity against P-388 murine leukemia cells with an ED50 value of 3.82 μg/mL. tandfonline.comnih.gov This provides a direct comparison of two different diterpenoid classes from the same source organism, showing this compound to be significantly more potent against this specific cell line.

The following table provides a comparative overview of the cytotoxic activities of this compound and related marine diterpenes primarily from the Sinularia genus.

Table 1: Comparative Cytotoxicity of this compound and Related Marine Diterpenes

| Compound | Structural Class | Source Organism | Tested Cell Lines | Cytotoxicity (IC₅₀/ED₅₀/GI₅₀) | Reference(s) |

|---|---|---|---|---|---|

| This compound | Lobane Diterpene | Sinularia inelegans | A549 (Human Lung Adenocarcinoma) | GI₅₀: 3.63 µg/mL | mdpi.com |

| P-388 (Murine Lymphocytic Leukemia) | GI₅₀: 0.20 µg/mL | mdpi.com | |||

| Ineleganolide | Norditerpenoid | Sinularia inelegans | P-388 (Murine Lymphocytic Leukemia) | ED₅₀: 3.82 µg/mL | tandfonline.comnih.gov |

| Sinugibberol | Cembranoid | Sinularia gibberosa | HT-29 (Human Colon Adenocarcinoma) | ED₅₀: 0.50 µg/mL | acs.orgresearchgate.net |

| P-388 (Murine Lymphocytic Leukemia) | ED₅₀: 11.7 µg/mL | acs.orgresearchgate.net | |||

| Sinuflexolide | Cembranoid | Sinularia flexibilis | A549, HT-29, KB, P-388 | ED₅₀: 0.16 - 1.73 µg/mL | mdpi.com |

| Dihydrosinuflexolide | Cembranoid | Sinularia flexibilis | P-388 (Murine Lymphocytic Leukemia) | ED₅₀: 3.86 µg/mL | mdpi.comebin.pub |

| A549 (Human Lung Adenocarcinoma) | ED₅₀: 16.8 µg/mL | ebin.pub | |||

| HT-29 (Human Colon Adenocarcinoma) | ED₅₀: 32.4 µg/mL | ebin.pub | |||

| Sinulariolide | Cembranoid | Sinularia flexibilis | KB, PS | ED₅₀: 2.0 & 7.0 µg/mL, respectively | researchgate.net |

| Huh7, HepG2, Hep3B, HA22T | IC₅₀: 8.46 - 16.52 µg/mL | nih.govresearchgate.net | |||

| Lobatrienolide | Lobane Diterpene | Sinularia sp. | SF-268, MCF-7, H460 | GI₅₀: 6.8 - 18.5 µM | mdpi.com |

| Lobocrassolide | Cembranoid | Lobophytum crassum | A549, HT-29, KB, P-388 | ED₅₀: 2.99, 2.70, 2.91, 0.012 µg/mL | mdpi.com |

Computational and Theoretical Chemistry Research

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for predicting molecular structures, energies, and properties with high accuracy. nih.govnih.govufpb.br These methods are instrumental in understanding the electronic structure that governs the behavior of molecules. nih.govacs.org

Computational studies, often employing DFT, are crucial for elucidating the complex reaction mechanisms involved in the total synthesis and biosynthesis of natural products. researchgate.nettandfonline.com Such investigations can provide insights into transition states and reaction intermediates that are difficult to observe experimentally. tandfonline.com

As of now, specific computational studies detailing the reaction mechanisms for the synthesis or biosynthesis of Ineleganene have not been reported in the surveyed literature. However, the structure of this compound was determined through 1D and 2D spectral analysis. preprints.orgdntb.gov.ua

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of a molecule (conformers) and their corresponding energy levels. dntb.gov.ua The goal is to identify the most stable, low-energy conformations that a molecule is likely to adopt. uca.es This is particularly important for flexible molecules and macrocycles. mdpi.com

Specific computational studies on the conformational analysis and energy minimization of this compound are not described in the available scientific literature. Such an analysis would typically involve methods like molecular mechanics force fields to efficiently sample the conformational space and identify low-energy structures. uca.es

Computational methods, especially DFT, are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.org These predictions are valuable for verifying experimentally determined structures and for assigning signals in complex spectra. The accuracy of these predictions can be enhanced by considering the full conformational space of the molecule.

While the structure of this compound was elucidated using spectroscopic methods preprints.orgdntb.gov.ua, there are no published reports of the use of computational techniques to predict its NMR chemical shifts.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By simulating the movements of atoms and molecules, MD can provide a detailed picture of conformational changes and intermolecular interactions. This technique is particularly useful for exploring the vast conformational space of flexible molecules.

There are no specific molecular dynamics simulation studies reported for this compound in the reviewed literature. Such simulations would be valuable for understanding its flexibility and how it might interact with biological targets.

Ligand-Target Docking and Interaction Modeling for Biological Insights

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein. This method is instrumental in drug discovery for identifying potential biological targets and for understanding the molecular basis of a compound's activity.

This compound has been reported to exhibit cytotoxic activity against certain cancer cell lines. tandfonline.com Specifically, it has shown activity against A-549 (human lung adenocarcinoma) and P-388 (murine lymphocytic leukemia) cells. Despite this known biological activity, there are no specific ligand-target docking or interaction modeling studies for this compound available in the public scientific literature. Such studies would be essential to identify its potential protein targets and elucidate the mechanism behind its cytotoxic effects.

Advanced Analytical Methodologies in Ineleganene Research

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of ineleganene from complex biological extracts. The combination of chromatography's resolving power with mass spectrometry's identification capabilities provides unparalleled performance. wikipedia.org

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thermofisher.commeasurlabs.com It separates components of a mixture based on their volatility and interaction with a stationary phase before detecting them with a mass spectrometer, which provides information on their molecular weight and fragmentation pattern. innovatechlabs.comtechnologynetworks.com this compound and other terpenoids, which possess the requisite volatility (or can be derivatized to be more volatile), are amenable to GC-MS analysis. uca.esresearchgate.net This method is particularly useful for metabolic profiling of crude extracts to identify the presence of known and unknown volatile terpenes. uca.es The resulting mass spectrum serves as a chemical fingerprint that can be compared against spectral libraries for rapid identification.

| Parameter | Description | Typical Setting/Value |

|---|---|---|

| Column | Separates compounds. Typically a capillary column with a non-polar or mid-polar stationary phase. | e.g., DB-5ms, HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Transports the sample through the column. | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |

| Inlet Temperature | Vaporizes the sample for introduction to the column. | 250-290 °C |

| Oven Program | A temperature gradient used to elute compounds with varying boiling points. | Initial temp 60°C, ramped to 280-300°C |

| Ionization Source | Fragments and ionizes the eluted compounds. | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Separates ions based on their mass-to-charge ratio (m/z). | Quadrupole or Ion Trap |

| Scan Range | The range of m/z values detected. | e.g., 40-600 amu |

Liquid chromatography-mass spectrometry (LC-MS) is a powerful alternative to GC-MS, especially for compounds that are non-volatile, polar, or thermally unstable. wikipedia.orggentechscientific.com It combines the high-resolution separation of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. technologynetworks.com In the context of this compound research, LC-MS is critical for analyzing crude extracts of the soft coral Sinularia inelegans to guide the isolation process. acs.orgmdpi.com The technique is capable of handling complex biological matrices and can provide quantitative data for targeted compounds even at very low concentrations. nih.gov Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and structural elucidation capabilities by allowing for the fragmentation of a specific parent ion and analysis of its daughter ions. wikipedia.orgtechnologynetworks.com

| Advantage | Description |

|---|---|

| Versatility | Applicable to a wide range of compounds, including polar, non-volatile, and large biomolecules, without the need for derivatization. wikipedia.org |

| Sensitivity | Offers high sensitivity, often enabling detection at picogram to femtogram levels, crucial for trace compounds. nih.gov |

| Selectivity | High selectivity allows for the detection of specific compounds in highly complex mixtures like crude biological extracts. wikipedia.org |

| Structural Information | Tandem MS (MS/MS) provides fragmentation data that aids in the structural elucidation of unknown compounds. technologynetworks.com |

| High Throughput | Modern LC-MS methods can have very short run times, allowing for the rapid analysis of many samples. nih.gov |

Nuclear Magnetic Resonance (NMR) Pulse Sequences for Structural Ambiguities

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the de novo structural elucidation of novel organic molecules like this compound. acs.orgacs.org While one-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for piecing together the molecular framework. acs.org In the original study of this compound, its structure was determined through extensive 1D and 2D spectral analysis. acs.org

Advanced pulse sequences are used to resolve structural ambiguities:

COSY (Correlation Spectroscopy) identifies spin-spin couplings between protons, revealing H-H connectivities.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded C-H pairs.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which helps to connect molecular fragments and establish the carbon skeleton. The HMBC experiment was specifically used in the structure determination of this compound. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

| Position | δC (ppm), mult. | δH (ppm), mult. (J in Hz) |

|---|---|---|

| 1 | 41.8, d | 2.18, m |

| 2 | 27.5, t | 1.65, m; 1.35, m |

| 3 | 38.2, t | 1.45, m; 1.25, m |

| 4 | 150.9, s | |

| 5 | 39.7, t | 2.05, m; 1.98, m |

| 6 | 29.5, t | 1.55, m; 1.35, m |

| 7 | 49.6, d | 1.80, m |

| 8 | 36.8, s | |

| 9 | 46.9, t | 1.60, m; 1.30, m |

| 10 | 40.9, d | 1.95, m |

| 11 | 150.1, s | |

| 12 | 111.9, t | 4.88, d (1.6); 4.70, s |

| 13 | 22.5, q | 1.68, s |

| 14 | 22.1, q | 0.98, d (6.8) |

| 15 | 17.5, q | 0.91, d (6.8) |

| 16 | 25.0, q | 1.01, s |

| 17 | 17.9, q | 1.00, s |

| 18 | 147.8, d | 5.80, dd (17.6, 10.8) |

| 19 | 111.4, t | 4.95, dd (17.6, 1.6); 4.89, dd (10.8, 1.6) |

| 20 | 21.2, q | 1.66, s |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional atomic and molecular structure of a compound. nih.govwikipedia.org The technique involves diffracting X-rays off a single, high-quality crystal, producing a diffraction pattern from which an electron density map and ultimately the precise arrangement of atoms in space can be calculated. libretexts.orgmpg.de This provides unambiguous information about bond lengths, bond angles, and absolute stereochemistry.

In the study of marine natural products, X-ray crystallography has been used to confirm the structures of related diterpenes. tandfonline.comtandfonline.com However, its application is contingent on the ability to grow suitable crystals. This compound was isolated as a colorless oil, which precludes direct analysis by X-ray crystallography. acs.org To apply this method, the oil would first need to be crystallized, either on its own or by forming a crystalline derivative, which can be a significant challenge, especially with limited sample material. As of now, no published X-ray crystal structure for this compound has been reported.

Microscale and Trace Analysis Methodologies for Limited Sample Availability

The isolation of natural products from their source organisms often yields very small quantities. For instance, the original isolation of this compound yielded only 7 mg from 2.1 kg of wet soft coral. acs.org This reality makes microscale and trace analysis methodologies critically important. inorganicventures.comeag.com

Trace analysis is the science of identifying and quantifying substances present at extremely low concentrations (e.g., parts-per-million or lower). inorganicventures.com Modern analytical instruments, particularly those based on mass spectrometry, offer the sensitivity required for this work.

High-Resolution Mass Spectrometry (HRMS) , such as in the HREIMS analysis of this compound, provides highly accurate mass measurements (e.g., m/z 272.2496), allowing for the determination of the elemental formula (C₂₀H₃₂). acs.org

LC-MS and GC-MS are inherently suited for trace analysis due to their high sensitivity and the ability to separate the analyte of interest from a complex and overwhelming matrix. labioscientific.com

NMR microprobes (or cryoprobes) are specialized NMR probes designed to analyze sample masses in the microgram range, significantly reducing the amount of material required for full structural elucidation.

These techniques are essential for maximizing the information that can be obtained from the minimal amount of pure compound available after a lengthy and laborious isolation process.

| Challenge | Methodological Solution |

|---|---|

| Low Abundance | Use of high-sensitivity detectors (e.g., MS, cryoprobes) and techniques like Selected Ion Monitoring (SIM) in MS to enhance signal-to-noise. |

| Complex Matrix | High-resolution chromatographic techniques (HPLC, UHPLC, GC) to separate the analyte from interfering compounds. wikipedia.org |

| Sample Consumption | Employing non-destructive techniques like NMR whenever possible and using micro-volume injection systems in chromatography. |

| Unambiguous Identification | Coupling chromatography with HRMS for accurate mass determination and MS/MS for fragmentation fingerprinting. acs.org |

Structure Activity Relationship Sar and Derivative Studies

Systematic Structural Modifications of Ineleganene

Systematic structural modification is a cornerstone of medicinal chemistry, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. nih.gov For this compound, this would involve the targeted synthesis of analogues and derivatives, focusing on key functional groups and stereocenters.

Design and Synthesis of Analogues and Derivatives

The design and synthesis of analogues for compounds like this compound often draw inspiration from the SAR of related natural products. For instance, studies on β-elemene, a structurally similar sesquiterpene, have explored a wide range of derivatives. nih.govmdpi.com These include the introduction of various functional groups such as amino moieties, hydroxyl groups, and even the dimerization of the core structure. nih.govmdpi.com

A common strategy involves the modification of the exocyclic double bonds present in the this compound structure. These sites are amenable to various chemical transformations, allowing for the introduction of diverse substituents. For example, in the case of β-elemene, derivatives have been prepared by introducing piperazine (B1678402) and amino acid moieties, which have shown enhanced anti-tumor activity compared to the parent compound. mdpi.com Another approach has been the synthesis of β-elemene derivatives incorporating nitric oxide (NO)-donating furoxan groups, which have displayed promising anti-tumor effects. mdpi.com

The synthesis of these analogues typically starts from the natural product itself, which serves as a chiral template for further chemical modifications. This approach, known as semi-synthesis, is often more efficient than a total synthesis of each new derivative.

Modification of Key Functional Groups and Stereocenters

The this compound molecule possesses several key features that are prime candidates for modification. These include the vinyl group, the isopropenyl group, and the trisubstituted double bond in the side chain. Altering the stereochemistry of the chiral centers within the cyclohexane (B81311) ring could also profoundly impact biological activity.

For related terpenoids, the introduction of polar groups has been a successful strategy to improve properties like water solubility, which can be a limiting factor for in vivo applications. nih.gov For example, the synthesis of hydroxylated derivatives of β-elemene has been explored, with some compounds showing comparable anti-proliferative activity to the parent compound. mdpi.com

Furthermore, the stereochemistry of the substituents on the cyclohexane ring is known to be crucial for the biological activity of elemene-type compounds. The relative orientation of the vinyl and isopropenyl groups, for instance, can influence how the molecule interacts with its biological target.

Correlating Structural Features with Observed Biological Activities

The ultimate goal of synthesizing derivatives is to establish a clear correlation between specific structural features and the resulting biological activity. This is achieved through rigorous biological testing of the synthesized compounds.

Identification of Pharmacophoric Elements in in vitro Assays

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a particular biological effect. nih.govresearchgate.netfiveable.me For cytotoxic compounds like this compound, identifying the pharmacophore involves comparing the activity of various analogues in in vitro assays.

While a specific pharmacophore model for this compound has not been published, studies on other cytotoxic terpenoids can offer insights. For instance, in some labdane-type diterpenoids, the presence of a hydroxy group and the orientation of an unsaturated lactone group have been shown to be critical for their anti-tumor activity. nih.gov For β-elemene derivatives, the introduction of amino acid moieties or NO-donating groups has been shown to enhance cytotoxicity. mdpi.com

The following table summarizes the cytotoxic activity of this compound against two cancer cell lines.

| Compound | Cell Line | GI₅₀ (µg/mL) |

| This compound | A549 (human lung adenocarcinoma) | 3.63 Current time information in Bangalore, IN.acs.orgmdpi.com |

| This compound | P-388 (mouse lymphocytic leukemia) | 0.20 Current time information in Bangalore, IN.acs.orgmdpi.com |

This table presents the reported growth inhibition (GI₅₀) values for the natural product this compound.

Influence of Stereochemistry on Biological Responses

The three-dimensional structure of a molecule, including the specific arrangement of atoms at chiral centers (stereochemistry), plays a pivotal role in its interaction with biological targets, which are themselves chiral. researchgate.nettandfonline.com For elemene-type terpenoids, the relative stereochemistry of the substituents on the cyclohexane core is a key determinant of their biological activity.

Although specific studies on the stereoisomers of this compound are lacking, research on related compounds underscores the importance of this aspect. Different stereoisomers of a compound can exhibit vastly different biological activities, with one being highly active while another is inactive or even has a different biological effect. Therefore, controlling the stereochemistry during the synthesis of this compound analogues would be a critical aspect of any drug discovery program based on this natural product.

Strategies for Optimizing Selectivity and Potency in Research Models

Once initial SAR is established, the focus shifts to optimizing the lead compound for improved selectivity and potency. This involves fine-tuning the structure to maximize its effect on the target while minimizing off-target effects.

Strategies for optimization could include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles.

Conformational Locking: Introducing structural constraints to lock the molecule in its most active conformation, potentially increasing its affinity for the target.

Introduction of Targeting Moieties: Attaching chemical groups that can direct the molecule to specific tissues or cell types, thereby increasing its selectivity.

Formulation Strategies: Developing advanced drug delivery systems, such as nanoparticles or liposomes, to improve the solubility and bioavailability of the compound. nih.govdntb.gov.ua

For β-elemene, various delivery systems have been developed to enhance its therapeutic efficacy. nih.gov Similar strategies could be envisioned for promising this compound derivatives. The development of more potent and selective analogues of this compound will depend on a systematic approach to synthesis and biological evaluation, building upon the knowledge gained from related natural products.

Future Research Trajectories and Unanswered Questions in Ineleganene Chemistry

Exploration of Novel Biologically Active Analogues

A primary avenue for future research lies in the design and synthesis of novel ineleganene analogues. The core structure of this compound presents numerous opportunities for chemical modification to probe structure-activity relationships (SAR). The synthesis of analogues is a critical step in drug discovery, aiming to enhance potency, improve selectivity, and reduce toxicity. pensoft.netmdpi.comrsc.org

Future synthetic efforts could focus on several key areas of the this compound scaffold:

Modification of the Side Chain: The prenylated β-elemane framework includes a side chain where modifications, such as altering the degree of unsaturation or introducing new functional groups (e.g., esters, ethers, amides), could significantly impact biological activity. nih.gov Studies on other natural products have shown that such changes are crucial for optimizing bioactivity. mdpi.com

Alterations to the Fused Ring System: Targeted changes to the core bicyclic system of this compound could lead to analogues with altered conformational rigidity and, consequently, different interactions with biological targets.

Introduction of Diverse Functional Groups: Introducing a variety of functional groups at different positions on the molecule can help to map the pharmacophore and identify key interactions responsible for its cytotoxicity.

The creation of a focused library of this compound analogues would be invaluable. High-throughput screening of these compounds against a panel of cancer cell lines could rapidly identify derivatives with improved therapeutic indices. pensoft.net This approach allows for a systematic exploration of chemical space around the parent molecule, providing deep insights into the structural requirements for its cytotoxic effects. nih.gov

Deeper Investigation into Non-Cytotoxic Biological Activities

While the primary reported bioactivity of this compound is its cytotoxicity, this may represent only a fraction of its biological potential. nih.gov Many marine diterpenoids exhibit a wide spectrum of pharmacological effects. mdpi.commdpi.com Related lobane diterpenes isolated from other soft corals, particularly from the genera Lobophytum and Sinularia, have demonstrated significant anti-inflammatory, antibacterial, and antifungal properties. nih.govmdpi.comnih.gov

For instance, several lobane diterpenoids isolated from Lobophytum varium were found to inhibit superoxide (B77818) anion generation and elastase release in human neutrophils, key markers of inflammation, without exhibiting significant cytotoxicity. nih.govnih.gov This raises the compelling question of whether this compound possesses similar, as-yet-undiscovered, non-cytotoxic activities.

Future research should therefore include:

Broad-Spectrum Bioactivity Screening: Testing this compound in a diverse range of assays beyond cytotoxicity, including anti-inflammatory, antimicrobial, antiviral, and neuroprotective screens.

Mechanism of Action Studies: If non-cytotoxic activities are identified, subsequent studies should aim to elucidate the underlying molecular mechanisms. For example, anti-inflammatory effects could be mediated through the inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). nih.gov

Uncovering additional bioactivities would not only broaden the potential therapeutic applications of this compound but could also lead to the development of new pharmacological tools with novel mechanisms of action.

Development of Chemoenzymatic or Biocatalytic Synthetic Pathways

A plausible future chemoenzymatic strategy for this compound could involve:

Biosynthesis of the Core Scaffold: Utilizing an engineered microorganism, such as E. coli or yeast, to produce the basic lobane diterpene skeleton. This would involve identifying and transferring the necessary terpene cyclase genes responsible for its formation. researchgate.net

Late-Stage Functionalization: Employing a combination of chemical reactions and enzymatic transformations to perform specific modifications on the biosynthesized core. For example, cytochrome P450 monooxygenases could be used for selective hydroxylations, a common feature in natural product maturation. nih.gov

This hybrid approach could significantly streamline the synthesis of this compound and its analogues, making these compounds more accessible for extensive biological evaluation. researchgate.netnih.gov The development of a scalable chemoenzymatic route is a critical step towards any potential future therapeutic development.

Comprehensive Understanding of in vivo Metabolic Fate in Model Organisms

A significant gap in our current knowledge is the complete lack of data on the in vivo behavior of this compound. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental for its development as a drug candidate. nih.gov

Future research must involve preclinical studies in model organisms, such as rats or mice, to investigate the metabolic fate of this compound. Based on studies of other diterpenes, it is likely that this compound undergoes extensive metabolism. nih.gov

Key research questions to be addressed include:

Phase I and Phase II Metabolism: Identifying the major metabolic pathways. Phase I metabolism is likely to involve oxidation reactions like hydroxylation, while Phase II would involve conjugation with molecules such as glucuronic acid to increase water solubility and facilitate excretion. nih.gov

Identification of Metabolites: Isolating and structurally characterizing the metabolites of this compound from biological samples (e.g., urine, bile, and plasma).

Pharmacokinetics: Determining key pharmacokinetic parameters such as bioavailability, half-life, and clearance rate.

This knowledge is essential for understanding the compound's stability, potential for accumulation, and the bioactivity of its metabolites, which may differ from the parent compound.

Discovery of Undiscovered Natural Sources of this compound or Related Structures

This compound was first isolated from the Formosan soft coral Sinularia inelegans. nih.gov However, lobane diterpenes as a class are known to be produced by a variety of marine organisms, including other soft corals of the genera Sinularia and Lobophytum, as well as gorgonian corals. nih.govmdpi.comresearchgate.net This suggests that S. inelegans may not be the only natural source of this compound.

A concerted effort to explore other marine organisms could lead to the discovery of new sources. Future research should involve:

Targeted Bioprospecting: Focusing on species from the Alcyoniidae family, particularly those from different geographical locations, as environmental factors can influence secondary metabolite production. researchgate.net

Metabolomic Profiling: Using modern analytical techniques like LC-MS/MS to rapidly screen extracts from various marine organisms for the presence of this compound and related structures.

Isolation of New Analogues: The chemical investigation of new source organisms will likely yield novel, naturally occurring analogues of this compound, providing more compounds for biological testing and expanding our understanding of the structural diversity within this family of diterpenes. mdpi.comresearchgate.net

Discovering new natural sources or closely related structures would not only provide alternative supplies of these compounds but also offer insights into their biosynthesis and ecological roles.

Q & A

Basic Research Questions